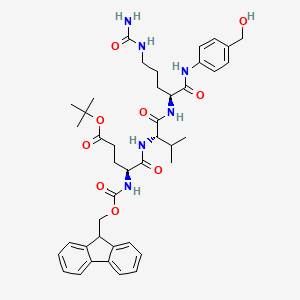
Folate-PEG3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-PEG3-NHS ester is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by the presence of folic acid, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in targeted drug delivery, imaging, and bioassay development due to its ability to react with primary amine groups in alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-NHS ester typically involves the activation of folic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The process begins with dissolving folic acid in dimethyl sulfoxide (DMSO) and adding NHS and DCC along with triethylamine. The reaction mixture is stirred at room temperature until the formation of the NHS ester is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Folate-PEG3-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amine groups to form stable amide bonds. This reaction is commonly used in the conjugation of the compound to various biomolecules .
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, DMSO, NHS, DCC.
Conditions: Alkaline conditions, room temperature, and stirring.
Major Products Formed
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates are used in various applications, including targeted drug delivery and imaging .
Scientific Research Applications
Folate-PEG3-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
Folate-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amine groups. The folic acid moiety targets folate receptors, which are overexpressed in certain cancer cells. Upon binding to these receptors, the compound is internalized, allowing for targeted delivery of therapeutic agents. The polyethylene glycol (PEG) component enhances the solubility and stability of the conjugate, while the NHS ester facilitates the conjugation process .
Comparison with Similar Compounds
Similar Compounds
Folic acid-polyethylene glycol-NHS: Similar to Folate-PEG3-NHS ester, this compound also contains folic acid and NHS ester groups but may have different PEG chain lengths.
Folate-PEG-NHS: Another variant with different PEG chain lengths, used for similar applications in targeted delivery and imaging.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility, stability, and reactivity. This makes it particularly effective in the synthesis of PROTACs and other targeted delivery systems .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N9O12/c33-32-39-28-27(30(47)40-32)37-21(18-36-28)17-35-20-3-1-19(2-4-20)29(46)38-22(31(48)49)5-6-23(42)34-10-12-51-14-16-52-15-13-50-11-9-26(45)53-41-24(43)7-8-25(41)44/h1-4,18,22,35H,5-17H2,(H,34,42)(H,38,46)(H,48,49)(H3,33,36,39,40,47)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSIVHIPFMJMJ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N9O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
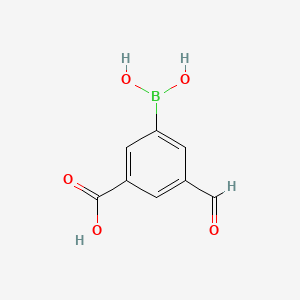
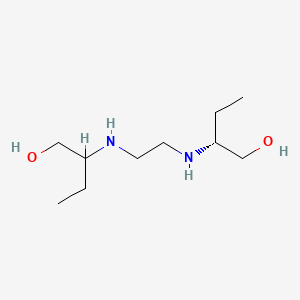
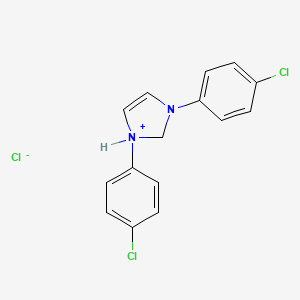
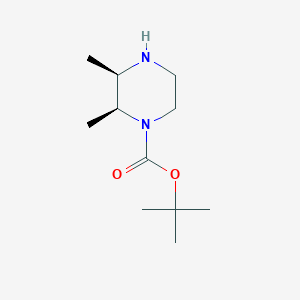
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)
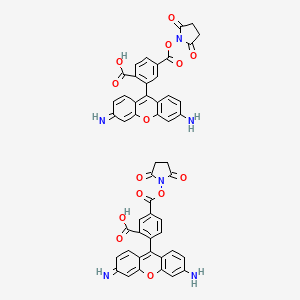
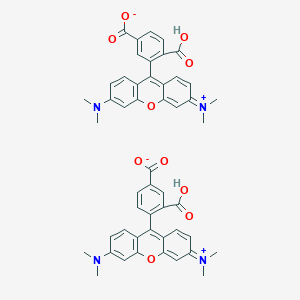
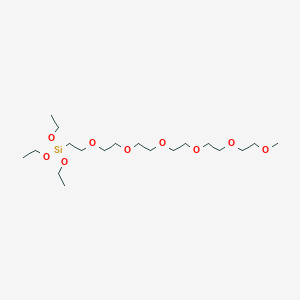
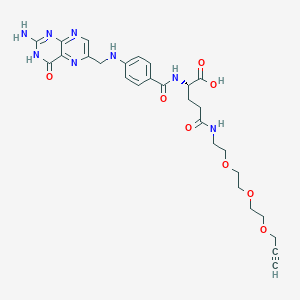
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
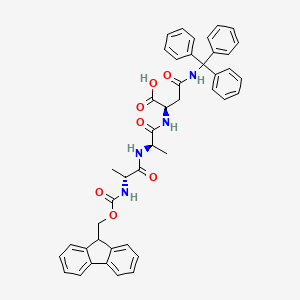
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
